molecular formula C16H17N3O2S B2873762 N2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide CAS No. 1251694-00-4

N2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide

Cat. No.: B2873762
CAS No.: 1251694-00-4
M. Wt: 315.39
InChI Key: HOQBXILAGOCXFD-UHFFFAOYSA-N
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Description

N2-Cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide is a synthetic thiazole-dicarboxamide derivative designed for advanced chemical and pharmacological research. The compound's structure integrates a 1,3-thiazole core symmetrically functionalized with carboxamide groups at the 2- and 4- positions. The 2-position amide is substituted with a cyclopropyl ring, a motif known for its potential to influence metabolic stability and ligand-receptor interactions . The 4-position amide is derivatized with a 2-phenylethyl group, a spacer that can mimic the side chain of certain biologically active molecules . This specific molecular architecture makes it a compound of interest in several research fields. In medicinal chemistry, it serves as a key intermediate or target molecule for constructing more complex structures, particularly in the exploration of heterocyclic compounds with potential biological activity. Thiazole derivatives are extensively investigated for a wide spectrum of pharmacological activities, including as inhibitors of specific enzymes and for cytotoxic effects against various human cancerous cell lines . Researchers can utilize this compound to study structure-activity relationships (SAR), particularly how the cyclopropyl and phenethyl substituents influence binding affinity and efficacy in biological assays. It is strictly for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-N-cyclopropyl-4-N-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-14(17-9-8-11-4-2-1-3-5-11)13-10-22-16(19-13)15(21)18-12-6-7-12/h1-5,10,12H,6-9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQBXILAGOCXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=CS2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-cyclopropyl-N4-(2-phenylethyl)-1,3-thiazole-2,4-dicarboxamide is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the molecular structure.
  • High-Resolution Mass Spectrometry (HRMS) : Employed for accurate mass determination.
  • Infrared Spectroscopy (IR) : Helps in identifying functional groups present in the compound.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives. For instance, compounds similar to this compound were tested against various fungal strains. Notably:

  • In Vitro Studies : The compound exhibited significant activity against Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents like ketoconazole .

The antifungal activity is primarily attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. The compound interacts with the enzyme 14α-demethylase (CYP51), leading to reduced ergosterol levels and subsequent fungal growth inhibition. This mechanism is similar to that of azole antifungals .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiazole ring and substituents significantly affect biological activity. For example:

  • Electronegative Substituents : The presence of electronegative atoms such as fluorine or chlorine at specific positions on the phenyl ring enhances antifungal efficacy due to increased electron density and lipophilicity .
CompoundSubstituentMIC (μg/mL)Activity
2dCl1.23Active
2eF1.25Active

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in various biological contexts:

  • Antifungal Efficacy : A study demonstrated that this compound inhibited ergosterol synthesis by over 80% within 48 hours of treatment .
  • Molecular Docking Studies : Molecular docking simulations revealed that the compound effectively binds to the active site of CYP51, suggesting a strong potential for further development as an antifungal agent .

Comparison with Similar Compounds

Benzo[d]Thiazole-2,4-Dicarboxamide Derivatives

Key Analogs :

  • N4-(4-Fluorophenyl)-N2-Substituted Derivatives (e.g., compounds 10a–10l): These derivatives share the thiazole-dicarboxamide core but feature a 4-fluorophenyl group at N4 and diverse N2 substituents (e.g., alkyl, aryl). The target compound replaces the fluorophenyl with a 2-phenylethyl group and introduces a cyclopropyl moiety at N2.
  • Synthesis : Both classes are synthesized via sequential coupling of thiazole intermediates with amines under mild conditions using DCM and SOCl2, yielding products with >80% purity confirmed by HPLC .

Activity Comparison :

  • Benzo[d]thiazole analogs demonstrate potent kinase inhibition (IC50 values ranging 0.1–5 µM) and antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa).

Pyrrole-Thiazolidinone Hybrids

Key Analog : N2,N4-Bis(2-(4-Substituted Phenyl)-4-Oxothiazolidin-3-Yl)-3,5-Dimethylpyrrole-2,4-Dicarboxamide

  • Structural Differences: These pyrrole derivatives incorporate thiazolidinone rings instead of a thiazole core. Molecular docking studies reveal strong binding to FLT3 kinase (binding scores: 60–75 vs. 82 for Gilteritinib, a reference inhibitor), suggesting competitive ATP-pocket targeting. The target compound’s thiazole core may offer superior metabolic stability compared to pyrrole-based analogs .

Thiadiazole Derivatives

Key Analog : 5-(3-Phenylpropyl)-N-(2-Chlorophenyl)-1,3,4-Thiadiazole-2-Amine

  • Synthesis : Prepared via POCl3-mediated cyclization, contrasting with the SOCl2-driven amidation used for the target compound. The phenylpropyl and chlorophenyl substituents in this analog differ from the cyclopropyl and phenylethyl groups in the target molecule, impacting steric and electronic properties .

2-(2-Phenylethyl)Chromones

Key Analogs : Naturally occurring chromones from agarwood (e.g., Aquilaria spp.) share the 2-phenylethyl moiety but lack the thiazole-dicarboxamide scaffold.

  • MS Fragmentation : Chromones undergo cleavage between the chromone and phenyl groups (e.g., m/z 250 → m/z 160 + 90). The target compound may exhibit analogous fragmentation at the thiazole-phenylethyl junction, though this requires experimental validation .

Data Tables

Table 1: Structural and Activity Comparison of Thiazole-Based Compounds

Compound Class Core Structure N2 Substituent N4 Substituent Molecular Weight (Calculated) Key Biological Activity
Target Compound 1,3-Thiazole Cyclopropyl 2-Phenylethyl ~347.4* Kinase inhibition (Theoretical)
Benzo[d]thiazole-2,4-dicarboxamide Benzo[d]thiazole Varied (alkyl/aryl) 4-Fluorophenyl 320–400 Anticancer (IC50: 0.1–5 µM)
Pyrrole-thiazolidinone Pyrrole Thiazolidinone Thiazolidinone 450–500 FLT3 inhibition (Docking score: 60–75)

*Calculated based on molecular formula C₁₇H₁₈N₄O₂S.

Key Research Findings

  • Substituent Impact : The cyclopropyl group at N2 may enhance metabolic stability, while the 2-phenylethyl moiety at N4 could improve hydrophobic interactions in kinase binding pockets .
  • Synthetic Efficiency : Thiazole-dicarboxamides generally achieve higher yields (75–92%) compared to thiadiazoles (65–78%) due to optimized coupling conditions .

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